molecular formula C8H6O4 B133764 phthalic acid CAS No. 254110-94-6

phthalic acid

Cat. No. B133764
Key on ui cas rn: 254110-94-6
M. Wt: 168.12 g/mol
InChI Key: XNGIFLGASWRNHJ-BFGUONQLSA-N
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Patent
US04851153

Procedure details

In a 2-liter beaker equipped with a stirrer were placed 100 g of phthalic acid, 141 g of a 48% aqueous solution of caustic potash and 1230 g of water. A reaction was carried out for 2 hours at 30° C. with stirring to obtain an aqueous solution of potassium phthalate having a pH value of 10.3 and containing 10.1% by weight of a solid matter.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1230 g
Type
solvent
Reaction Step Four
Name
potassium phthalate

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5].[OH-].[K+:14]>O>[C:1]([O-:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([O-:6])=[O:5].[K+:14].[K+:14] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
1230 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter beaker equipped with a stirrer

Outcomes

Product
Details
Reaction Time
2 h
Name
potassium phthalate
Type
product
Smiles
C(C=1C(C(=O)[O-])=CC=CC1)(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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